molecular formula C6H8ClN3O2 B1588614 3-Nitrophenylhydrazine hydrochloride CAS No. 636-95-3

3-Nitrophenylhydrazine hydrochloride

Cat. No. B1588614
CAS RN: 636-95-3
M. Wt: 189.6 g/mol
InChI Key: BKOYKMLGFFASBG-UHFFFAOYSA-N
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Description

3-Nitrophenylhydrazine hydrochloride is a derivatizing reagent for carboxylic acids . It is used in the preparation of isosteviol-fused pyrazolines and pyrazoles as potential anticancer agents, and in the preparation of pyrazolobenzothiazines as inhibitors of hepatitis C virus replication .


Molecular Structure Analysis

The molecular formula of 3-Nitrophenylhydrazine hydrochloride is C6H8ClN3O2 . The molecular weight is 189.60 . The SMILES string is Cl.NNc1cccc(c1)N+=O .


Chemical Reactions Analysis

3-Nitrophenylhydrazine hydrochloride has been used in the derivatization of short-chain fatty acids (SCFAs) for analysis through liquid chromatography coupled with tandem mass spectrometry .


Physical And Chemical Properties Analysis

3-Nitrophenylhydrazine hydrochloride is a solid at 20°C . It should be stored under inert gas and conditions to avoid are air and moisture .

Scientific Research Applications

  • Analytical Chemistry Applications :

    • 3-Nitrophenylhydrazine hydrochloride is used in the High-Performance Liquid Chromatography (HPLC) method for the detection of certain chemicals. For instance, it was used in the measurement of 3-hydroxyisovaleric acid in urine as an indicator of biotin deficiency (Watanabe et al., 2005).
    • It has also been used for the on-line determination of carboxylic acids, aldehydes, and ketones in industrial and biological samples by HPLC (Peters et al., 2004).
  • Pharmaceutical Analysis :

    • In pharmaceutical analysis, 3-Nitrophenylhydrazine hydrochloride has been employed as a derivatization reagent. A notable example is its use in the determination of 4‐nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation (Luo et al., 2018).
  • Food Quality and Safety :

    • The compound is instrumental in the food industry for the analysis of certain harmful substances. For example, it was used for the rapid and high throughput quantitative analysis of 5-hydroxymethylfurfural in drinks (Wang et al., 2021).
  • Synthetic Chemistry :

    • It plays a role in synthetic chemistry, where it's used in the synthesis and reactivity studies of various chemical compounds. An instance of this is the synthesis of pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives (Abdallah et al., 2007).
  • Biological Evaluations and Medicinal Chemistry :

    • 3-Nitrophenylhydrazine hydrochloride has been used in the synthesis and biological evaluation of various compounds with potential medicinal applications. An example is the preparation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones and their assessment for antifungal, antimycobacterial, and photosynthesis-inhibiting activity (Opletalová et al., 2006).
  • Crystallography and Material Science :
  • In the field of crystallography and material science, 3-Nitrophenylhydrazine hydrochloride is used for the study of molecular structures. For instance, the crystal structure of (E)-1-(3-Methoxyphenyl)ethanone 4-nitrophenylhydrazone was determined using this compound (Fan et al., 2008).
  • Chemical Reactions and Mechanisms :

    • It has been utilized in research to understand chemical reactions and mechanisms. For example, a study focused on the cyclic and acyclic products from reactions between methyl 3-oxobutanoate and arylhydrazines (Wardell et al., 2007).
  • Environmental Analysis :

    • In environmental analysis, it's used for detecting and quantifying chemicals of concern. An example is its use in the determination of monofluoroacetate in powdered nutritional products (Reddy et al., 2015).
  • Toxicology Studies :

    • 3-Nitrophenylhydrazine hydrochloride is also relevant in toxicology studies. It was involved in the study of the aqueous chemistry of N-Nitroso-3-hydroxymorpholine, a metabolite of the carcinogen N-nitrosomorpholine (Kim & Fishbein, 2003).
  • Novel Synthesis and Drug Discovery :

    • The compound is instrumental in novel synthesis approaches and drug discovery. For instance, it was used in the synthesis of moracizine hydrochloride, an antiarrhythmic drug (Zhuo, 2006).

Safety And Hazards

3-Nitrophenylhydrazine hydrochloride is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is also classified as a flammable solid .

properties

IUPAC Name

(3-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-2-1-3-6(4-5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOYKMLGFFASBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212984
Record name 3-Nitrophenylhydrazinium(1+) chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenylhydrazine hydrochloride

CAS RN

636-95-3
Record name Hydrazine, (3-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrophenylhydrazinium(1+) chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrophenylhydrazinium(1+) chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitrophenylhydrazinium(1+) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Nitro-phenylamine (27.6 g, 0.2 mol) was dissolved in a mixture of H2O (40 mL) and 37% HCl (40 mL). A solution of NaNO2 (13.8 g, 0.2 mol) in H2O (60 mL) was added at 0° C., followed by the addition of SnCl2.H2O (135.5 g, 0.6 mol) in 37% HCl (100 mL) at that temperature. After stirring at 0° C. for 0.5 h, the solid was isolated via filtration and washed with water to give (3-nitro-phenyl)-hydrazine hydrochloride salt (B-4-a) (27.6 g, 73%).
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
135.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Nitroaniline (28 g, 0.20 mol) was dissolved in a mixture of H2O (40 mL) and 37% HCl (40 mL). A solution of NaNO2 (14 g, 0.20 mol) in H2O (60 mL) was added to the mixture at 0° C., and then a solution of SnCl2.H2O (140 g, 0.60 mol) in 37% HCl (100 mL) was added. After stirring at 0° C. for 0.5 h, the insoluble material was isolated by filtration and was washed with water to give (3-nitrophenyl)hydrazine hydrochloride (28 g, 73%).
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
140 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
L Luo, C Gu, M Li, X Zheng, F Zheng - Journal of Pharmaceutical and …, 2018 - Elsevier
… advantage of 3-nitrophenylhydrazine hydrochloride as a … phenylhydrazines, 3-nitrophenylhydrazine hydrochloride can … −1 of 3-nitrophenylhydrazine hydrochloride in acetonitrile-…
Number of citations: 17 www.sciencedirect.com
O Hodek, J Henderson, L Argemi-Muntadas… - … of Chromatography B, 2023 - Elsevier
Carboxylic acids participate in many metabolic pathways including tricarboxylic acid (TCA) cycle. Therefore, there have been ongoing attempts to develop sensitive liquid …
Number of citations: 2 www.sciencedirect.com
MA Valdivia-Garcia, KE Chappell, S Camuzeaux… - … of Pharmaceutical and …, 2022 - Elsevier
Short-chain carboxylic acids (SCCAs) produced by gut microbial fermentation may reflect gastrointestinal health. Their concentrations in serum and urine are indicative of specific …
Number of citations: 3 www.sciencedirect.com
FO Osinaga, K Blakeslee, MK Kharel… - … of Pharmaceutical and …, 2022 - Elsevier
… Our data showed that the carboxylic acid functional group of GHB could be derivatized with 3-nitrophenylhydrazine hydrochloride (3-NPH) to produce its hydrazineyl derivative. Unlike …
Number of citations: 1 www.sciencedirect.com
SMSV Wardell, MVN de Souza, JL Wardell… - … Section B: Structural …, 2007 - scripts.iucr.org
… For the synthesis of compound (II), a solution of 2-chloronicotinoyl chloride (3 mmol) and 3-nitrophenylhydrazine hydrochloride (3 mmol) in 1,2-dichloroethane (60 cm 3 ) was boiled …
Number of citations: 15 scripts.iucr.org
Y Shigeri, S Ikeda, A Yasuda, M Ando… - Journal of Mass …, 2014 - Wiley Online Library
… reagents (phenylhydrazine hydrochloride, o-tolylhydrazine hydrochloride, 2-nitrophenylhydrazine hydrochloride, m-tolylhydrazine hydrochloride, 3-nitrophenylhydrazine hydrochloride, …
ZH Wang, JX Zhang, M Gao, WQ Cui, L Xu, X Zhu, JJ Li… - Food Control, 2021 - Elsevier
… , HMF and 3-Nitrophenylhydrazine hydrochloride (3-NPH HCl) were all purchased from Sigma Aldrich (St. Louis, MO, USA). The reagent 13 C 6 -3-Nitrophenylhydrazine hydrochloride ( …
Number of citations: 13 www.sciencedirect.com
S Uran, KE Landmark, G Hjellum, T Skotland - Journal of pharmaceutical …, 2007 - Elsevier
Injection of hyperpolarized 13 C-labelled pyruvate ( 13 C pyruvate) is under evaluation as an agent for medical metabolic imaging by measuring formation of 13 C lactate using …
Number of citations: 21 www.sciencedirect.com
FO Osinaga, K Blakeslee, MK Kharel… - Available at SSRN … - papers.ssrn.com
… Our data showed that the carboxylic acid functional group of GHB could be derivatized with 3-nitrophenylhydrazine hydrochloride (3NPH) to produce its hydrazineyl derivative. Unlike …
Number of citations: 0 papers.ssrn.com
K Matoba, M Murakami, E Fujita, S Jin, R Ogasawara… - Legal Medicine, 2022 - Elsevier
… Blood samples collected at the time of autopsy were derivatized with 3-nitrophenylhydrazine hydrochloride after solid-phase extraction. The n-butyric acid concentration was measured …
Number of citations: 4 www.sciencedirect.com

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